Ethyl 4-oxo-2-(piperidin-1-yl)-6-(3,4,5-trimethoxyphenyl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate
Description
This compound belongs to the tetrahydropyrimidine class, characterized by a six-membered ring with two nitrogen atoms and varying substituents influencing pharmacological and physicochemical properties. The 3,4,5-trimethoxyphenyl group at position 6 and the piperidin-1-yl moiety at position 2 distinguish it from analogs. These substituents likely enhance electron-donating capacity and lipophilicity, impacting bioactivity and molecular conformation .
Properties
Molecular Formula |
C21H29N3O6 |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
ethyl 6-oxo-2-piperidin-1-yl-4-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C21H29N3O6/c1-5-30-20(26)16-17(13-11-14(27-2)18(29-4)15(12-13)28-3)22-21(23-19(16)25)24-9-7-6-8-10-24/h11-12,16-17H,5-10H2,1-4H3,(H,22,23,25) |
InChI Key |
FLGRLNMJYBORSG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(N=C(NC1=O)N2CCCCC2)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-oxo-2-(piperidin-1-yl)-6-(3,4,5-trimethoxyphenyl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:
Condensation Reaction: The initial step often involves the condensation of ethyl acetoacetate with urea or thiourea in the presence of an acid catalyst to form a dihydropyrimidine intermediate.
Cyclization: This intermediate undergoes cyclization with 3,4,5-trimethoxybenzaldehyde under basic conditions to form the tetrahydropyrimidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-oxo-2-(piperidin-1-yl)-6-(3,4,5-trimethoxyphenyl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents or to replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted tetrahydropyrimidine derivatives.
Scientific Research Applications
Ethyl 4-oxo-2-(piperidin-1-yl)-6-(3,4,5-trimethoxyphenyl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is used in the study of enzyme interactions and as a potential lead compound in drug discovery.
Medicine: It has been investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-oxo-2-(piperidin-1-yl)-6-(3,4,5-trimethoxyphenyl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidinyl and trimethoxyphenyl groups play crucial roles in binding to these targets, modulating their activity. The compound may inhibit or activate these targets, leading to various biological effects.
Comparison with Similar Compounds
Structural and Conformational Differences
Key structural variations among analogs include substituents at positions 2, 4, and 6 of the tetrahydropyrimidine core. The dihedral angle between the pyrimidine ring and substituted aryl groups is a critical conformational parameter:
Structure-Activity Relationships (SAR)
- Electron-donating groups : The 3,4,5-trimethoxyphenyl group provides strong electron donation and hydrophobicity, which correlates with enhanced analgesic activity in analogs (e.g., ibuprofen-like activity in ) .
- Positional effects : Substituents at position 4 (e.g., 4-methoxyphenyl) are critical for binding to analgesic targets, while bulky groups (e.g., 2,4,6-trimethoxybenzylidene in ) may influence steric interactions .
- Piperidin-1-yl vs. other groups : Piperidine derivatives often exhibit improved bioavailability compared to thioether or ester-linked substituents (e.g., 2-ethylthio in ) .
Crystallographic and Physicochemical Properties
- Crystal packing : The target compound’s trimethoxyphenyl group may form bifurcated C–H···O hydrogen bonds, similar to the thiazolopyrimidine derivative in , which exhibits chains along the c-axis .
Biological Activity
Ethyl 4-oxo-2-(piperidin-1-yl)-6-(3,4,5-trimethoxyphenyl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, mechanisms of action, and relevant case studies associated with this compound.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process may include the formation of the piperidine ring followed by the construction of the tetrahydropyrimidine structure. Common reagents used in these reactions include strong acids or bases under controlled temperatures to ensure high yield and purity.
Antimicrobial Properties
Research indicates that derivatives of tetrahydropyrimidines exhibit notable antimicrobial activity. For instance, compounds structurally similar to this compound have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. In vitro studies demonstrate that these compounds can inhibit bacterial growth significantly at certain concentrations.
Anticancer Activity
Recent studies have explored the anticancer potential of tetrahydropyrimidine derivatives. This compound has been investigated for its ability to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of specific signaling pathways related to cell growth and apoptosis.
The biological effects of this compound are attributed to its interaction with molecular targets such as enzymes and receptors. It may act as an inhibitor of certain kinases involved in cancer progression or as an antimicrobial agent by disrupting bacterial cell walls.
Case Studies
- Antimicrobial Screening : A study conducted on various tetrahydropyrimidine derivatives demonstrated that those containing piperidine moieties exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics used in clinical settings.
- Cytotoxicity Assessment : In a cytotoxicity assay involving human cancer cell lines (e.g., HeLa and MCF7), this compound showed promising results with IC50 values indicating effective inhibition of cell viability.
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
